7-isopentyl-1,3,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
Description
7-Isopentyl-1,3,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a tricyclic heterocyclic compound featuring a fused triazine-purine-dione scaffold. Its structure includes a 7-isopentyl substituent (3-methylbutyl group), methyl groups at positions 1, 3, and 9, and ketone moieties at positions 6 and 6. The compound is synthesized via cyclocondensation reactions involving diazonium salts and alkyl cyanides, followed by hydrolysis to stabilize the tricyclic system .
Properties
IUPAC Name |
1,3,9-trimethyl-7-(3-methylbutyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N6O2/c1-9(2)6-7-20-13(22)11-12(18(4)15(20)23)16-14-19(5)17-10(3)8-21(11)14/h9H,6-8H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQOQFHVJDDWOSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CCC(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-isopentyl-1,3,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione (CAS Number: 919740-34-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antiviral and anti-inflammatory effects, supported by various studies and data.
- Molecular Formula : C₁₅H₂₂N₆O₂
- Molecular Weight : 318.37 g/mol
- Structure : The compound features a triazino-purine structure that is significant for its biological activity.
Antiviral Properties
Recent studies have highlighted the compound's potential as an antiviral agent. In particular:
- Mechanism of Action : The compound exhibits affinity towards viral proteins and has shown effectiveness against various strains of viruses.
- Case Studies :
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been investigated through various assays:
- In vitro Testing : The compound was tested for its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. Results indicated a notable reduction in COX activity comparable to standard anti-inflammatory drugs such as indomethacin .
- Mechanism of Action : The presence of the triazine moiety is believed to enhance the binding affinity to COX enzymes, thereby reducing inflammation effectively.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₂N₆O₂ |
| Molecular Weight | 318.37 g/mol |
| CAS Number | 919740-34-4 |
| Antiviral EC₅₀ (TMV) | Varies by study |
| Anti-inflammatory IC₅₀ | Comparable to indomethacin |
Research Findings
A comprehensive review of literature reveals several key findings regarding the biological activity of 7-isopentyl-1,3,9-trimethyl:
- Antiviral Activity : Compounds with similar structures have been shown to inhibit viral replication effectively in cell cultures.
- Anti-inflammatory Activity : The compound has demonstrated significant effects in reducing inflammation markers in various assays.
- Binding Affinity Studies : Molecular docking studies suggest that the compound binds effectively to target proteins involved in viral replication and inflammation.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues of the target compound, highlighting substituent variations and biological activities:
Key Observations :
- Bioactivity: Compound 53 (4-imino derivative) demonstrates potent antitumor activity against MCF-7 cells (growth inhibition <32%), whereas its hydrolyzed form (54) shows reduced efficacy, underscoring the importance of the imino group .
- Chlorophenyl Derivatives : Analogues with 3-(4-chlorophenyl) substituents (e.g., ) are prioritized in preclinical antitumor studies, suggesting halogenated aryl groups enhance target binding.
Physicochemical Properties
- Solubility : The 7-isopentyl group increases hydrophobicity compared to analogues with shorter alkyl chains (e.g., methyl or ethyl).
- Thermal Stability : Derivatives with electron-withdrawing groups (e.g., chlorophenyl) exhibit higher melting points (~240–330°C) , while alkylated variants (e.g., isopentyl) have lower melting ranges .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
